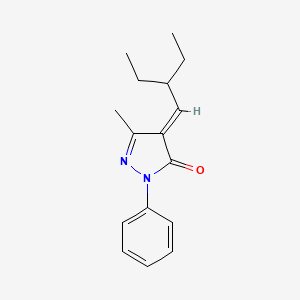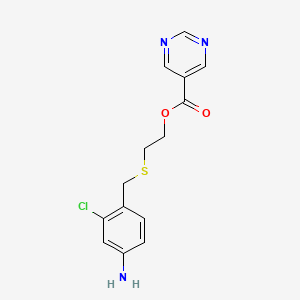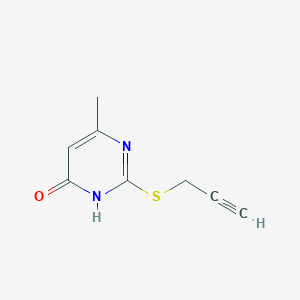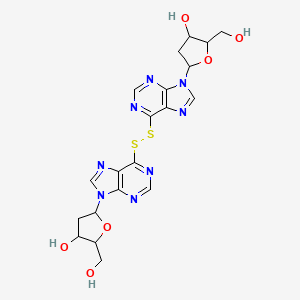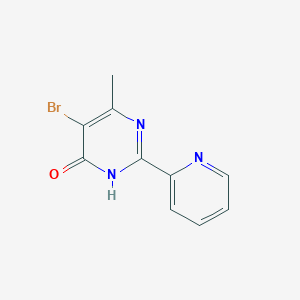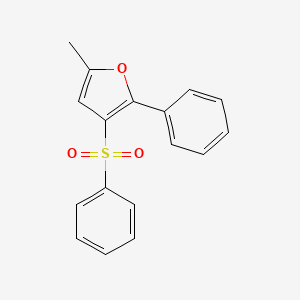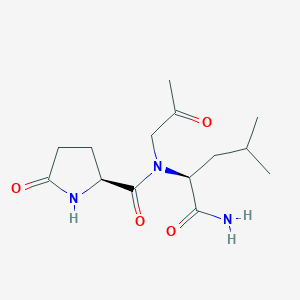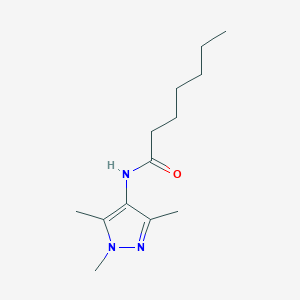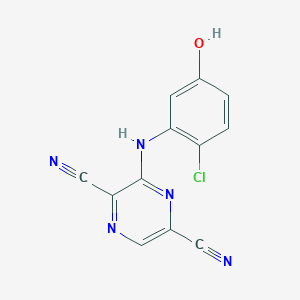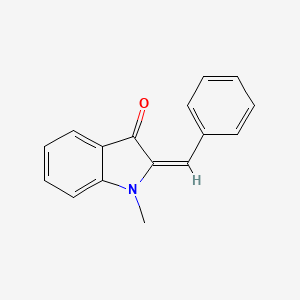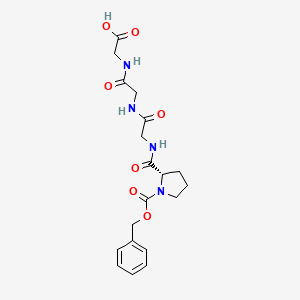![molecular formula C22H20F2N2O B12915436 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-76-8](/img/structure/B12915436.png)
5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound known for its unique structural and chemical properties It is characterized by the presence of fluorine atoms and a biquinoline core, which contribute to its stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by cyclization and methylation steps. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.
化学反応の分析
Types of Reactions
5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, altering its chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying biological processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and stability, making it effective in its applications.
類似化合物との比較
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- 1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene
Uniqueness
Compared to similar compounds, 5,8-Difluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its unique biquinoline core and the presence of multiple fluorine atoms. These features contribute to its enhanced stability, reactivity, and potential for diverse applications.
特性
CAS番号 |
918645-76-8 |
|---|---|
分子式 |
C22H20F2N2O |
分子量 |
366.4 g/mol |
IUPAC名 |
5,8-difluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylquinolin-2-one |
InChI |
InChI=1S/C22H20F2N2O/c1-21(2)18-15(23)9-10-16(24)19(18)26(20(27)22(21,3)4)14-11-13-7-5-6-8-17(13)25-12-14/h5-12H,1-4H3 |
InChIキー |
VUKGNUOSZIJKAT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2N(C(=O)C1(C)C)C3=CC4=CC=CC=C4N=C3)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
